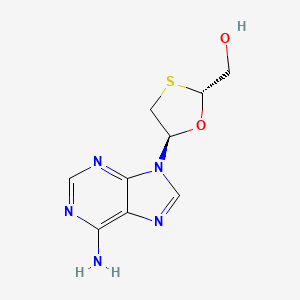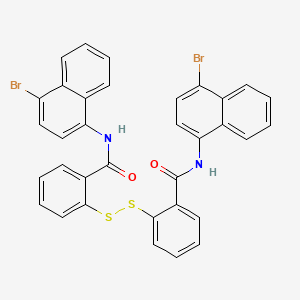
2,2'-Dithiobis(N-(4-bromonaphth-1-yl)benzamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Dithiobis(N-(4-bromonaphth-1-yl)benzamide) is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of a disulfide bond linking two benzamide groups, each substituted with a 4-bromonaphthyl moiety. The molecular formula of this compound is C34H22Br2N2O2S2, and it has a molecular weight of approximately 711.95 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dithiobis(N-(4-bromonaphth-1-yl)benzamide) typically involves the formation of the disulfide bond between two benzamide derivatives. One common synthetic route includes the reaction of 4-bromonaphthylamine with benzoyl chloride to form N-(4-bromonaphth-1-yl)benzamide. This intermediate is then subjected to oxidative coupling using reagents such as iodine or hydrogen peroxide to form the disulfide bond, resulting in the final product .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications .
化学反応の分析
Types of Reactions
2,2’-Dithiobis(N-(4-bromonaphth-1-yl)benzamide) can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The bromine atoms on the naphthyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Substituted naphthyl derivatives.
科学的研究の応用
2,2’-Dithiobis(N-(4-bromonaphth-1-yl)benzamide) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2,2’-Dithiobis(N-(4-bromonaphth-1-yl)benzamide) is not fully understood. it is believed to interact with molecular targets through its disulfide bond and bromonaphthyl groups. These interactions may involve the modulation of enzyme activity or the disruption of cellular processes, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
2,2’-Dithiobis(N-methylbenzamide): Similar disulfide structure but with methyl groups instead of bromonaphthyl groups.
2,2’-Dithiobis(benzamide): Lacks the bromonaphthyl substitution, resulting in different chemical and biological properties.
Uniqueness
2,2’-Dithiobis(N-(4-bromonaphth-1-yl)benzamide) is unique due to the presence of bromonaphthyl groups, which confer distinct electronic and steric properties.
特性
CAS番号 |
98064-11-0 |
|---|---|
分子式 |
C34H22Br2N2O2S2 |
分子量 |
714.5 g/mol |
IUPAC名 |
N-(4-bromonaphthalen-1-yl)-2-[[2-[(4-bromonaphthalen-1-yl)carbamoyl]phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C34H22Br2N2O2S2/c35-27-17-19-29(23-11-3-1-9-21(23)27)37-33(39)25-13-5-7-15-31(25)41-42-32-16-8-6-14-26(32)34(40)38-30-20-18-28(36)22-10-2-4-12-24(22)30/h1-20H,(H,37,39)(H,38,40) |
InChIキー |
AVYCPSPQAXDXRR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)NC(=O)C3=CC=CC=C3SSC4=CC=CC=C4C(=O)NC5=CC=C(C6=CC=CC=C65)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


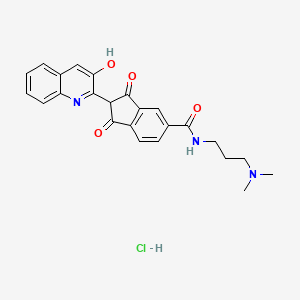
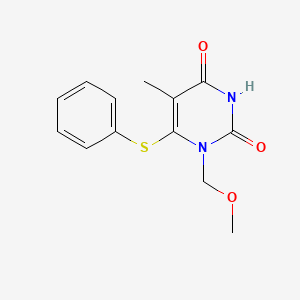

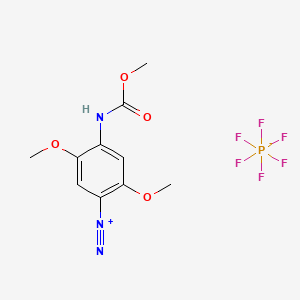
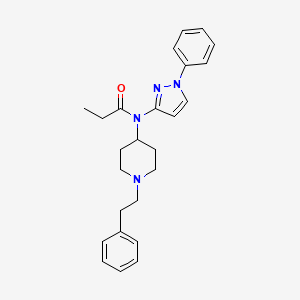
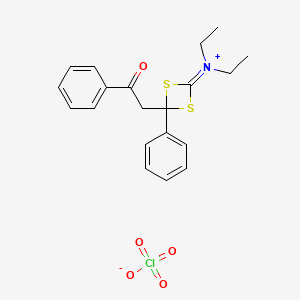
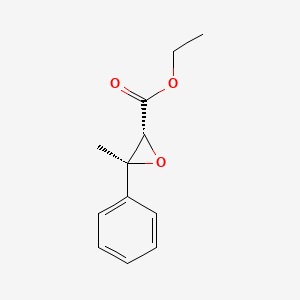
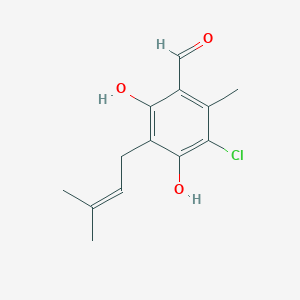
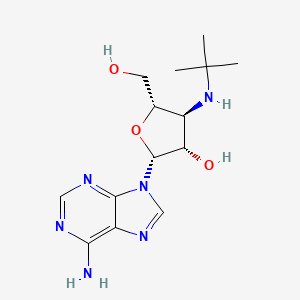
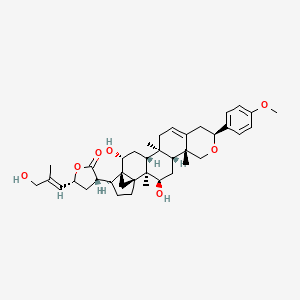
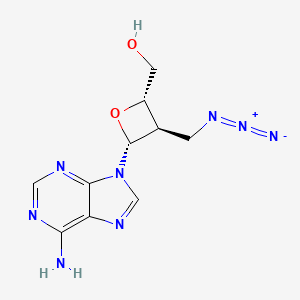
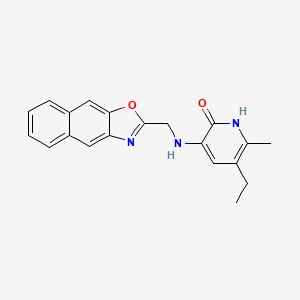
![1-(2-methyl-1H-pyrazolo[1,2-a]triazol-4-ium-3-yl)ethanone](/img/structure/B15194022.png)
